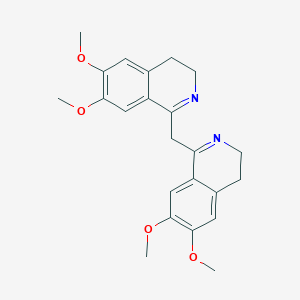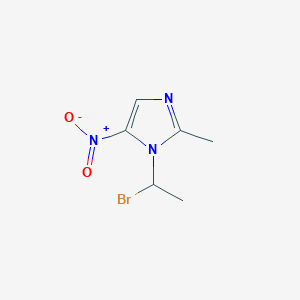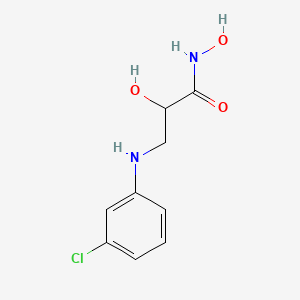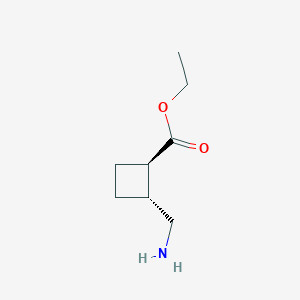
1,1'-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) is a chemical compound known for its unique structure and properties. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of methylene bridges connecting two 6,7-dimethoxy-3,4-dihydroisoquinoline units.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two isoquinoline units. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted isoquinolines, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
- 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
Uniqueness
1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) is unique due to the presence of the methylene bridge connecting two isoquinoline units. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Propriétés
Numéro CAS |
64150-16-9 |
|---|---|
Formule moléculaire |
C23H26N2O4 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
1-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C23H26N2O4/c1-26-20-9-14-5-7-24-18(16(14)11-22(20)28-3)13-19-17-12-23(29-4)21(27-2)10-15(17)6-8-25-19/h9-12H,5-8,13H2,1-4H3 |
Clé InChI |
GFYLZRBDNJQMOW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCN=C2CC3=NCCC4=CC(=C(C=C43)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)

![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)

![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)



![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)

